Quinolin-8-yl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate

Cannabinoid receptor pharmacology CB1/CB2 selectivity profiling SCRA structure-activity relationships

Quinolin-8-yl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate (QMPSB; CAS 312606-87-4) is an arylsulfonamide-based synthetic cannabinoid receptor agonist (SCRA) that acts as a full agonist at both human cannabinoid receptor type 1 (CB1) and type 2 (CB2). First identified via high-throughput screening by Lambeng and colleagues in 2007, QMPSB exhibits nanomolar binding affinity for CB1 (Ki = 3 nM) and CB2 (Ki = 4 nM) receptors as measured by displacement of [3H]CP55940 in HEK cell expression systems.

Molecular Formula C22H22N2O4S
Molecular Weight 410.5 g/mol
CAS No. 312606-87-4
Cat. No. B7791270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolin-8-yl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate
CAS312606-87-4
Molecular FormulaC22H22N2O4S
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)N4CCCCC4
InChIInChI=1S/C22H22N2O4S/c1-16-10-11-18(15-20(16)29(26,27)24-13-3-2-4-14-24)22(25)28-19-9-5-7-17-8-6-12-23-21(17)19/h5-12,15H,2-4,13-14H2,1H3
InChIKeyWORIMYADZQJWOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinolin-8-yl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate (QMPSB, CAS 312606-87-4): Procurement-Grade Reference Standard for Arylsulfonamide Cannabinoid Research


Quinolin-8-yl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate (QMPSB; CAS 312606-87-4) is an arylsulfonamide-based synthetic cannabinoid receptor agonist (SCRA) that acts as a full agonist at both human cannabinoid receptor type 1 (CB1) and type 2 (CB2) [1]. First identified via high-throughput screening by Lambeng and colleagues in 2007, QMPSB exhibits nanomolar binding affinity for CB1 (Ki = 3 nM) and CB2 (Ki = 4 nM) receptors as measured by displacement of [3H]CP55940 in HEK cell expression systems [2]. The compound features a quinolin-8-yl ester head group linked to a 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate core (molecular formula C22H22N2O4S, MW 410.49 g/mol), and is the prototypical member of a now-expanded class of sulfamoyl benzoate/benzamide SCRAs that have been detected as designer drugs in seized herbal materials since approximately 2011 [3].

Why Generic Substitution Fails for Quinolin-8-yl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate (QMPSB): Structural Determinants of Differential Pharmacology


QMPSB cannot be treated as interchangeable with structurally related arylsulfonamide SCRAs because subtle modifications to the sulfonamide heterocycle, ester/amide bridge, or quinolinyl head group produce divergent receptor selectivity profiles, intrinsic efficacy, and metabolic stability. The piperidine-1-sulfonyl moiety of QMPSB confers nanomolar dual CB1/CB2 affinity with near-equipotent binding (Ki ratio CB1/CB2 ≈ 0.75), a property that diverges sharply from morpholine-substituted (QMMSB), carbonyl-bridged (QMPCB), or isopropyl-sulfamoyl (QMiPSB) analogs, each of which displays distinct receptor engagement and metabolic fate [1]. Critically, the quinolin-8-yl ester linkage is susceptible to trans-esterification under standard analytical extraction conditions, a compound-specific liability that directly impacts forensic identification protocols and that is not uniformly shared across all quinolinyl ester congeners [2]. These structural features collectively mean that procurement of a non-identical analog for use as a reference standard, pharmacological probe, or analytical surrogate will yield non-transferable results and potentially compromise experimental validity [3].

Quantitative Evidence Guide for Quinolin-8-yl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate (QMPSB): Comparator-Based Differentiation Data


Near-Equipotent Dual CB1/CB2 Binding Affinity vs. CB1-Selective Arylsulfonamide Hybrids

QMPSB displays a near-equipotent dual CB1/CB2 binding profile (Ki = 3 nM at CB1; Ki = 4 nM at CB2; CB1/CB2 Ki ratio = 0.75), measured by displacement of [3H]CP55940 from human receptors expressed in HEK cells [1]. This contrasts with the quinolin-8-yl/JWH-018 hybrid PB-22, which exhibits markedly CB1-preferring functional activity (EC50 = 5.1 nM at CB1 vs. 37 nM at CB2; CB1/CB2 EC50 ratio ≈ 0.14) [2]. The approximately 5.3-fold greater CB2 engagement of QMPSB relative to its CB1 affinity, compared with PB-22, represents a pharmacologically meaningful divergence in receptor subtype balance that cannot be replicated by substituting PB-22 or similar indole-core SCRAs [3].

Cannabinoid receptor pharmacology CB1/CB2 selectivity profiling SCRA structure-activity relationships

Divergent Phase I Metabolic Profiles: QMPSB vs. QMPCB (SGT-11) Ester Hydrolysis and CYP Isozyme Mapping

In a direct head-to-head in vitro metabolic comparison using pooled human liver S9 fraction (pHLS9), QMPSB and its carbonyl-bridged analog QMPCB (SGT-11) exhibited qualitatively distinct metabolic fates despite their structural similarity [1]. QMPSB generated metabolites uniquely detectable only in negative ionization mode (certain ester hydrolysis products), a feature not observed for all QMPCB metabolites [1]. Both compounds underwent ester hydrolysis, mono/di-hydroxylation, and subsequent glucuronidation/sulfation; however, the monooxygenase screening revealed that QMPSB hydroxylation involved CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP3A4, and CYP3A5, while extensive non-enzymatic ester hydrolysis was a prominent feature specifically for QMPSB [1]. The involvement of six CYP isoforms in QMPSB metabolism contrasts with compounds predominantly metabolized by a single or limited CYP subset, suggesting a lower probability of clinically significant CYP-mediated drug-drug interactions for QMPSB-exposed biological systems [2].

SCRA metabolism toxicological screening carboxylesterase activity CYP isozyme mapping

Prototypical Quinolin-8-yl Ester Head Group: QMPSB as the Forensic Reference Standard for an Entire SCRA Subclass

QMPSB is the founding member and structural prototype of the quinolin-8-yl ester SCRA subclass. It was the first compound of this chemotype to be identified in seized herbal material (Queensland, Australia, 2011) and the first to receive comprehensive analytical characterization by GC-MS, LC-MS, and NMR in the peer-reviewed forensic literature [1]. Its structural elucidation established the analytical framework subsequently applied to the identification of QMMSB, QMPCB, 2F-QMPSB, QMiPSB, and SGT-233 [2]. The Blakey et al. (2016) study further documented a critical compound-specific analytical liability: QMPSB undergoes trans-esterification in methanolic or ethanolic extraction solvents, producing ethyl or methyl ester artifacts that can confound identification if not anticipated [1]. This trans-esterification behavior is not uniformly documented across all quinolin-8-yl ester analogs, underscoring QMPSB's unique status as the essential reference material for method validation in forensic workflows targeting this chemotype [3].

Forensic chemistry designer drug identification analytical reference standards NPS screening

CB1 Receptor Binding Affinity: QMPSB Demonstrates Moderate Potency Distinct from Ultra-Potent Third-Generation SCRAs

QMPSB exhibits a CB1 Ki of 3 nM and a CB1 IC50 of 0.790 nM (binding affinity to human recombinant CB1 receptor), placing it in a moderate potency tier among SCRAs [1]. This contrasts with third-generation indole/indazole-based SCRAs such as BB-22 (Ki CB1 = 0.11 nM) and 5F-PB-22 (Ki CB1 = 0.13 nM), which display approximately 27-fold and 23-fold greater CB1 affinity, respectively [2]. The reference synthetic cannabinoid JWH-018, widely used as a benchmarking standard, shows a CB1 Ki of 3.38 nM, making QMPSB slightly more potent at CB1 (approximately 1.13-fold) while additionally providing CB2 engagement that JWH-018 lacks at comparable concentrations [2]. This moderate potency profile is significant because it distinguishes QMPSB from ultra-potent analogs that carry elevated risks of severe intoxication and may confound in vitro pharmacological studies requiring receptor activation without supra-physiological efficacy [3].

CB1 receptor binding SCRA potency classification structure-activity relationships in vitro pharmacology

Validated Application Scenarios for Quinolin-8-yl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate (QMPSB) in Research and Forensic Procurement


Forensic Toxicology Reference Standard for Quinolin-8-yl Ester SCRA Identification

QMPSB is the indispensable primary reference standard for any forensic or clinical toxicology laboratory screening for quinolin-8-yl ester synthetic cannabinoids in seized materials or biological specimens. Its comprehensive analytical characterization by GC-MS, LC-MS/MS, and NMR (Blakey et al. 2016) [1] provides the definitive spectral library entry against which unknown samples are compared. The documented trans-esterification liability of QMPSB in alcoholic solvents means that method validation using this compound specifically is required to establish artifact-aware extraction and identification protocols that cannot be developed using non-ester or amide-bridged analogs [2]. Procurement of QMPSB as the primary reference, rather than a later-generation analog, is essential for ISO/IEC 17025-compliant forensic method accreditation for this SCRA subclass.

Balanced CB1/CB2 Dual Agonist Pharmacological Probe

QMPSB's near-equipotent dual CB1/CB2 binding profile (Ki CB1 = 3 nM, Ki CB2 = 4 nM; ratio ≈ 0.75) makes it a uniquely suited pharmacological tool for investigating signaling pathways where concomitant activation of both cannabinoid receptor subtypes is mechanistically required [1]. This balanced engagement profile cannot be replicated using CB1-preferring SCRAs such as PB-22 (CB1/CB2 EC50 ratio ≈ 0.14) or BB-22 (Ki CB1 = 0.11 nM, highly CB1-selective) [2]. Researchers studying peripheral cannabinoid analgesia, where CB2 activation contributes to therapeutic efficacy while CB1 activation is primarily associated with central psychoactive effects, benefit from QMPSB's receptor subtype balance for delineating CB2-mediated vs. CB1-mediated pharmacological outcomes [3].

In Vitro Metabolic Pathway Mapping for Cytochrome P450 Drug Interaction Studies

The demonstrated involvement of six CYP isoforms (CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP3A4, CYP3A5) in QMPSB hydroxylation, combined with extensive non-enzymatic ester hydrolysis, positions this compound as a valuable probe substrate for studying multi-enzyme metabolic networks and esterase activity in human liver preparations [1]. The Richter et al. (2021) study provides a complete Phase I/II metabolite map of QMPSB in pHLS9 that can serve as a methodological template for laboratories establishing in vitro metabolism workflows for ester-containing SCRAs [1]. QMPSB's distinct ionization behavior (certain metabolites requiring negative mode detection) additionally makes it useful for validating LC-HRMS/MS method comprehensiveness across both ionization polarities [2].

Structure-Activity Relationship (SAR) Benchmark for Arylsulfonamide Cannabinoid Ligand Optimization

As the original screening hit and lead compound from the arylsulfonamide CB1 ligand program (Lambeng et al. 2007), QMPSB provides the foundational SAR anchor point for any medicinal chemistry program exploring sulfamoyl benzoate, sulfamoyl benzamide, or related chemotypes targeting cannabinoid receptors [1]. Its well-defined binding parameters (Ki CB1 = 3 nM, Ki CB2 = 4 nM, IC50 CB1 = 0.790 nM) serve as the quantitative baseline against which the potency, selectivity, and efficacy of newly synthesized analogs can be benchmarked in a systematic manner [2]. Procurement of authenticated QMPSB is essential for establishing internal assay validation parameters that link new compound data back to the published SAR literature for this class [3].

Quote Request

Request a Quote for Quinolin-8-yl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.